3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains iodine, nitrogen, sulfur, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the iodopyridinyl group. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents to form the thiadiazole core. The iodopyridinyl group can then be introduced via nucleophilic substitution reactions using iodopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the thiadiazole ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(4-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(4-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(4-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions with other molecules. The combination of the iodopyridinyl group and the thiadiazole ring also provides a distinct structural motif that can be exploited in various applications .
Properties
Molecular Formula |
C7H5IN4S |
---|---|
Molecular Weight |
304.11 g/mol |
IUPAC Name |
3-(4-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5IN4S/c8-4-1-2-10-5(3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
ABIVSRBYVUSFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)C2=NSC(=N2)N |
Origin of Product |
United States |
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